molecular formula C22H19BrF2N2O3 B049361 3-(3-Bromo-4-((2,4-difluorobenzyl)oxy)-6-methyl-2-oxopyridin-1(2H)-yl)-N,4-dimethylbenzamide CAS No. 1358027-80-1

3-(3-Bromo-4-((2,4-difluorobenzyl)oxy)-6-methyl-2-oxopyridin-1(2H)-yl)-N,4-dimethylbenzamide

Cat. No. B049361
M. Wt: 477.3 g/mol
InChI Key: KCAJXIDMCNPGHZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar pyridinyl benzamide derivatives often involves one-pot, multi-component reactions. For instance, Satyanarayana et al. (2021) described the synthesis of 2-(oxazolo[5,4-b]pyridin-2-yl)-N-phenylbenzamide derivatives using 2-aminopyridin-3-ol, dimethyl phthalate, and anilines. This process highlights the use of environmentally friendly conditions and yields high-quality products in good yields (Satyanarayana, Mehta, Prasad, & Rao, 2021).

Molecular Structure Analysis

The molecular structure of similar compounds is often characterized using various spectroscopic techniques. For instance, Sowrirajan et al. (2022) conducted a study on (E)-4-((4-Bromobenzylidene) Amino)-N-(Pyrimidin-2-yl) Benzenesulfonamide, using techniques like FTIR, UV-Vis, and NMR, along with computational methods for a detailed structural analysis (Sowrirajan, Elangovan, Ajithkumar, & Manoj, 2022).

Chemical Reactions and Properties

The reactivity of similar pyridinyl compounds can be quite varied. Tolkunov et al. (1995) studied the reactions of related compounds with electrophilic reagents, revealing insights into their reactivity patterns (Tolkunov, Kal'nitskii, Khizhan, Suikov, Zubritskii, & Dulenko, 1995).

Physical Properties Analysis

Physical properties like solubility, crystallinity, and thermal stability are critical for understanding a compound's behavior in different environments. Behniafar & Haghighat (2006) conducted a study on related aromatic poly(amide-imide)s, providing insights into properties like solubility, thermal stability, and film flexibility, which are relevant for the understanding of similar compounds (Behniafar & Haghighat, 2006).

Chemical Properties Analysis

Understanding the chemical properties such as reactivity and stability is essential. Wijtmans et al. (2004) investigated a series of 6-substituted-2,4-dimethyl-3-pyridinols, demonstrating their remarkable antioxidant properties, which may provide insight into the chemical behavior of the compound (Wijtmans, Pratt, Brinkhorst, Serwa, Valgimigli, Pedulli, & Porter, 2004).

Scientific Research Applications

  • It has been identified as a novel antibacterial agent with potential applications in treating bacterial infections. This discovery opens up avenues for its use in pharmaceutical development for bacterial diseases (Rauckman & Roth, 1980).

  • Research has also highlighted the potential of bromophenols, like those from Rhodomela confervoides, in food and pharmaceutical fields as natural antioxidants. This application is significant for the development of natural, health-supportive products (Li, Li, Gloer, & Wang, 2012).

  • Additionally, derivatives of this compound, such as N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide, have shown antibacterial activity. This suggests its application in developing new antibacterial drugs (Reddy & Prasad, 2021).

  • The synthesis of 5-substituted 5-hydroxy-2-pyrrolidones, metabolites of the antipsychotic benzamide remoxipride, has been described, indicating its relevance in the development of antipsychotic medications (Gawell, Hagberg, Högberg, & Widman, 1989).

  • Another significant application is in the synthesis of non-peptide CCR5 antagonist benzamide derivatives, showing promising biological activity, potentially useful in therapeutic areas (Bi, 2015).

properties

IUPAC Name

3-[3-bromo-4-[(2,4-difluorophenyl)methoxy]-6-methyl-2-oxopyridin-1-yl]-N,4-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrF2N2O3/c1-12-4-5-14(21(28)26-3)9-18(12)27-13(2)8-19(20(23)22(27)29)30-11-15-6-7-16(24)10-17(15)25/h4-10H,11H2,1-3H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCAJXIDMCNPGHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC)N2C(=CC(=C(C2=O)Br)OCC3=C(C=C(C=C3)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrF2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70207342
Record name PH 797804
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Molecular Weight

477.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromo-4-((2,4-difluorobenzyl)oxy)-6-methyl-2-oxopyridin-1(2H)-yl)-N,4-dimethylbenzamide

CAS RN

586379-66-0, 1358027-80-1
Record name PH 797804
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Synthesis routes and methods

Procedure details

3-(3-bromo-4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N,4-dimethylbenzamide (9) (1 kg, 2.85 moles), potassium carbonate (0.43 kg, 3.11 moles), 1-methyl-2-pyrrolidinone (4.0 L) and 2,4-difluorobenzyl bromide (0.71 kg, 3.42 moles) were mixed together and heated at 30° C. for 2 hours. The reaction mixture was diluted with water (12.5 L) over a period of 30 to 60 minutes and then stirred for 30 to 60 minutes. The product was filtered and washed with water. (−)-3-(4-(2,4-difluorobenzyloxy)-3-bromo-6-methyl-2-oxopyridin-1(2H)-yl)-N,4-dimethylbenzamide (1) (1.36 kg, 95% purity, greater than 99% ee) was obtained.
Name
3-(3-bromo-4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N,4-dimethylbenzamide
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
0.43 kg
Type
reactant
Reaction Step One
Quantity
4 L
Type
reactant
Reaction Step One
Quantity
0.71 kg
Type
reactant
Reaction Step One
Name
Quantity
12.5 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Bromo-4-((2,4-difluorobenzyl)oxy)-6-methyl-2-oxopyridin-1(2H)-yl)-N,4-dimethylbenzamide
Reactant of Route 2
Reactant of Route 2
3-(3-Bromo-4-((2,4-difluorobenzyl)oxy)-6-methyl-2-oxopyridin-1(2H)-yl)-N,4-dimethylbenzamide
Reactant of Route 3
3-(3-Bromo-4-((2,4-difluorobenzyl)oxy)-6-methyl-2-oxopyridin-1(2H)-yl)-N,4-dimethylbenzamide
Reactant of Route 4
Reactant of Route 4
3-(3-Bromo-4-((2,4-difluorobenzyl)oxy)-6-methyl-2-oxopyridin-1(2H)-yl)-N,4-dimethylbenzamide
Reactant of Route 5
Reactant of Route 5
3-(3-Bromo-4-((2,4-difluorobenzyl)oxy)-6-methyl-2-oxopyridin-1(2H)-yl)-N,4-dimethylbenzamide
Reactant of Route 6
Reactant of Route 6
3-(3-Bromo-4-((2,4-difluorobenzyl)oxy)-6-methyl-2-oxopyridin-1(2H)-yl)-N,4-dimethylbenzamide

Citations

For This Compound
4
Citations
NM Walter, HK Wentsch, M Bührmann… - Journal of medicinal …, 2017 - ACS Publications
We recently reported 1a (skepinone-L) as a type I p38α MAP kinase inhibitor with high potency and excellent selectivity in vitro and in vivo. However, as a type I inhibitor, it is entirely ATP…
Number of citations: 28 pubs.acs.org
Q Zheng, S Li, A Wang, M Zhe, P Yang… - MedComm …, 2023 - Wiley Online Library
P38 mitogen‐activated protein kinase (p38MAPK) is a multifunctional protein kinase that plays an important role in human normal physiological activities and a variety of major diseases…
Number of citations: 0 onlinelibrary.wiley.com
P Prabhala, AJ Ammit - Molecular pharmacology, 2015 - ASPET
Chronic inflammatory diseases, such as asthma and chronic obstructive pulmonary disease (COPD), are clinically and socioeconomically important diseases globally. Currently the …
Number of citations: 28 molpharm.aspetjournals.org
NN Knezevic, N Cicmil, I Knezevic… - Expert opinion on …, 2015 - Taylor & Francis
Introduction: Studies have shown that neuropathic pain remains imprecisely responsive to conventional therapies, therefore posing an ongoing, vexing clinical conundrum for …
Number of citations: 26 www.tandfonline.com

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